2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid
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Overview
Description
The compound 2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid is a derivative of imidazole, which is a heterocyclic compound known for its significance in pharmaceutical chemistry. Imidazole derivatives are often synthesized for their potential biological activities, including antiprotozoal properties as seen in some benzimidazole derivatives . The presence of a sulfanyl acetic acid moiety suggests potential for bioactivity modification and solubility enhancement.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach is the one-pot synthesis, which is an efficient method that can yield products like tetrasubstituted imidazoles using β-cyclodextrin-propyl sulfonic acid as a catalyst . Although the specific synthesis of 2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The compound likely possesses a planar imidazole ring, which is essential for interaction with biological targets. The sulfanyl group attached to the acetic acid could influence the electronic distribution and overall stability of the molecule. Computational analysis, such as DFT/B3LYP calculations, can be used to study the tautomerism and stability of similar compounds .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including reactions with isothiocyanates and alkyl 2-bromoacetates to form sulfanyl acetic acid esters . The reactivity of the sulfanyl group in the compound could be exploited for further chemical modifications, potentially leading to a diverse range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a sulfanyl group and a propyl group could affect the lipophilicity and solubility of the compound. Spectroscopic methods, including IR and NMR spectroscopy, are commonly used to characterize these compounds and confirm their structure . Computational analyses can provide additional insights into their properties, such as non-linear optical (NLO) behavior, which was observed in a related sulfanyl benzimidazole derivative .
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research has demonstrated the importance of compounds with imidazole rings, similar to the one present in the query compound, in antioxidant capacity assays. The ABTS/PP decolorization assay, a prominent method for evaluating antioxidant capacity, has been extensively studied. Some antioxidants can form coupling adducts with radical cations like ABTS•+, indicating a specific reaction pathway for certain antioxidants, which might be relevant to compounds structurally similar to the query compound (Ilyasov et al., 2020).
Enzymatic Activity Inhibition
Compounds featuring the imidazole ring have been explored for their potential to act as inhibitors for various enzymes, including Cytochrome P450 isoforms. This enzyme family plays a crucial role in the metabolism of drugs, and inhibitors can be crucial for understanding drug-drug interactions and metabolic pathways. Selective inhibitors can decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Synthetic Applications and Structural Insights
The synthesis and structural analysis of related compounds, particularly those with an imidazole ring, offer insights into potential applications in drug development and chemical synthesis. For instance, novel synthetic routes to thiazolidinones highlight the versatility and reactivity of imine and thioglycolic acid interactions, which could be analogous to pathways for modifying or synthesizing derivatives of the compound (Issac & Tierney, 1996).
Heterocyclic Compound Synthesis
The role of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a scaffold in the synthesis of heterocycles, including imidazole derivatives, underscores the importance of such compounds in medicinal chemistry. These scaffolds can lead to the development of various classes of heterocyclic compounds with significant biological activities (Gomaa & Ali, 2020).
Neuropharmacology and Neuroprotective Agents
The neuropharmacology of compounds related to the query, especially those acting on AMPA receptors, like YM872, provides a basis for exploring neuroprotective agents. Such studies indicate the potential of structurally similar compounds for treating neurological conditions (Takahashi et al., 2006).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their versatile nature . The presence of the imidazole ring can enable the compound to interact with its targets in a unique manner, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The presence of the imidazole ring and the acetic acid moiety in the compound could potentially influence its pharmacokinetic properties .
Result of Action
Imidazole compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
properties
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10(2)11-3-5-12(6-4-11)16-8-7-15-14(16)19-9-13(17)18/h3-8,10H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXOPQHGGOHVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid |
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